![molecular formula C12H11BrO3 B1415138 Ethyl 2-(5-bromobenzofuran-3-yl)acetate CAS No. 200204-85-9](/img/structure/B1415138.png)
Ethyl 2-(5-bromobenzofuran-3-yl)acetate
Overview
Description
Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a chemical compound with the CAS Number: 200204-85-9 . It has a molecular weight of 283.12 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-bromobenzofuran-3-yl)acetate consists of 12 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a solid at room temperature . It has a molecular weight of 283.12 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.97 . The water solubility of the compound is 0.051 mg/ml .Scientific Research Applications
Molecular Simulations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound to produce impressive simulation visualizations .
Molecular Docking Studies
It can also be used in molecular docking studies to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCIURORZMAWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653264 | |
Record name | Ethyl (5-bromo-1-benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromobenzofuran-3-yl)acetate | |
CAS RN |
200204-85-9 | |
Record name | Ethyl (5-bromo-1-benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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